Methyl 2-(4-amino-1,1-dioxothian-4-yl)acetate;hydrochloride
Description
Properties
IUPAC Name |
methyl 2-(4-amino-1,1-dioxothian-4-yl)acetate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4S.ClH/c1-13-7(10)6-8(9)2-4-14(11,12)5-3-8;/h2-6,9H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFXXSKLLCUQSAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1(CCS(=O)(=O)CC1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-amino-1,1-dioxothian-4-yl)acetate;hydrochloride typically involves the reaction of thiazolidinedione derivatives with appropriate reagents under controlled conditions. One common method includes the use of dimethyl carbonate (DMC) and 1,4-diazabicyclo[2.2.2]octane (DABCO) as catalysts. The reaction conditions often involve heating the reactants in ethanol (EtOH) and using sodium bicarbonate (NaHCO3) as a base.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-amino-1,1-dioxothian-4-yl)acetate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like palladium on carbon (Pd/C) and hydrogen gas (H2).
Common Reagents and Conditions
Oxidation: H2O2, KMnO4
Reduction: Pd/C, H2
Substitution: CH3I, Cs2CO3, DMF
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines or alcohols.
Scientific Research Applications
Synthesis and Preparation
The synthesis of methyl 2-(4-amino-1,1-dioxothian-4-yl)acetate;hydrochloride typically involves the reaction of thiazolidinedione derivatives with various reagents under controlled conditions. Common methods include:
- Catalysts : Dimethyl carbonate (DMC) and 1,4-diazabicyclo[2.2.2]octane (DABCO).
- Base : Sodium bicarbonate (NaHCO3).
- Solvent : Ethanol (EtOH).
Chemistry
This compound serves as a building block in organic synthesis. It is utilized in the formation of more complex molecules and as a reagent in various organic reactions.
Biology
The compound has been investigated for its biological activity, particularly its effects on cellular processes. It functions as a probe in biochemical assays, helping to elucidate the mechanisms of action of various biological pathways.
Medicine
This compound shows promise in drug development targeting specific molecular pathways. Its therapeutic potential includes:
- Anti-inflammatory Effects : Studies suggest that compounds derived from this structure can modulate inflammatory responses.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique functional groups allow for diverse applications in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of Methyl 2-(4-amino-1,1-dioxothian-4-yl)acetate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, receptors, or other proteins involved in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Chemical Structure :
- Molecular Formula: C₈H₁₆ClNO₄S
- Molecular Weight : 257.7 g/mol
- Key Features: A 1,1-dioxothian (sulfone) ring substituted with a primary amino group at the 4-position. Methyl ester of the acetic acid side chain. Hydrochloride salt form enhances solubility .
Comparison with Structurally Similar Compounds
2-[4-(Aminomethyl)-1,1-dioxo-1λ⁶-thian-4-yl]acetic Acid Hydrochloride
- Molecular Formula: C₈H₁₆ClNO₄S (identical to the target compound)
- Key Differences: Substituent: Aminomethyl (-CH₂NH₂) group instead of a primary amino (-NH₂) group on the thian ring. Functional Group: Free carboxylic acid instead of a methyl ester.
- Implications: Increased polarity due to the carboxylic acid, improving aqueous solubility but reducing cell permeability. Aminomethyl group may alter reactivity (e.g., reduced nucleophilicity compared to a primary amine) .
4-(Aminomethyl)-1λ⁶-thiane-1,1-dione Hydrochloride
- Molecular Formula: Likely C₆H₁₂ClNO₂S (estimated).
- Key Differences: No acetic acid side chain; aminomethyl group directly attached to the sulfone ring.
- Implications :
Methyl 2-(4-Aminothian-4-yl)acetate Hydrochloride
Methyl 2-(4-Aminophenyl)acetate Hydrochloride
Methyl 2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetate Hydrochloride
- Molecular Formula: C₉H₁₈ClNO₃
- Key Differences :
- Tetrahydropyran (oxygen-containing ring) replaces the thian ring.
- Reduced steric hindrance compared to sulfur-containing analogs .
Structural and Functional Analysis
Impact of Sulfone Groups
- Non-Sulfone Analogs (): Higher lipophilicity enhances blood-brain barrier penetration but may reduce aqueous solubility .
Amino Group Substitution
- Primary Amino (-NH₂): High nucleophilicity facilitates interactions with electrophilic targets (e.g., enzyme active sites).
- Aminomethyl (-CH₂NH₂): Reduced reactivity but increased steric bulk may improve metabolic stability .
Ring System Variations
Pharmacokinetic Considerations
- Sulfone-containing compounds generally show longer half-lives due to resistance to oxidative metabolism. Non-sulfone analogs () may be metabolized faster via cytochrome P450 enzymes .
Data Tables
Biological Activity
Methyl 2-(4-amino-1,1-dioxothian-4-yl)acetate; hydrochloride is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : Methyl 2-(4-amino-1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetate hydrochloride
- CAS Number : 1419101-16-8
- Molecular Formula : C8H14ClN O4S
- Molecular Weight : 206.259 g/mol
- Purity : ≥95% .
The compound's biological activity is primarily attributed to its interaction with various biological pathways. It has been noted for its potential effects on enzyme modulation, particularly in relation to nitric oxide synthase (NOS) activity. The acetylation mechanism appears to enhance the activation of NOS, leading to increased nitric oxide production, which is crucial for various physiological processes including vasodilation and platelet aggregation inhibition .
Antiplatelet Activity
Research indicates that methyl 2-(4-amino-1,1-dioxothian-4-yl)acetate; hydrochloride may exhibit significant antiplatelet effects. This activity is mediated through the inhibition of cyclooxygenase (COX) pathways, resulting in decreased thromboxane A2 (TxA2) levels and subsequent reduction in platelet aggregation .
Enzyme Interaction
The compound acts as a substrate for Calreticulin Transacetylase (CRTAase), an enzyme involved in transferring acetyl groups to receptor proteins. This modification can alter the biological activity of these proteins, enhancing or inhibiting their functions depending on the context .
Case Studies
- In Vitro Studies : A study demonstrated that methyl 2-(4-amino-1,1-dioxothian-4-yl)acetate; hydrochloride effectively inhibited ADP/Arachidonic acid-dependent platelet aggregation in vitro. The results suggested a dose-dependent relationship between the compound concentration and antiplatelet activity.
- In Vivo Studies : Animal models treated with this compound showed significant reductions in thrombus formation compared to control groups, indicating its potential therapeutic applications in preventing cardiovascular events .
Data Table
| Property | Value |
|---|---|
| CAS Number | 1419101-16-8 |
| Molecular Formula | C8H14ClN O4S |
| Molecular Weight | 206.259 g/mol |
| Purity | ≥95% |
| Antiplatelet Activity | Significant inhibition observed |
| Mechanism | NOS activation via acetylation |
Q & A
Q. What is the recommended synthetic route for Methyl 2-(4-amino-1,1-dioxothian-4-yl)acetate hydrochloride?
Methodological Answer: A validated synthetic route involves:
Esterification : Reacting 4-amino-1,1-dioxothian-4-yl acetic acid with methanol under acidic catalysis to form the methyl ester.
Hydrochloride Formation : Treating the free base with HCl gas in a cooled dichloromethane/water biphasic system to precipitate the hydrochloride salt .
Purification : Recrystallization from absolute alcohol and ether yields high-purity product (≥95%) .
Q. How is the structural identity and purity of this compound confirmed?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in DMSO-d₆ confirm the ester (–COOCH₃, δ ~3.6 ppm), sulfone (–SO₂–, δ ~3.1–3.3 ppm), and ammonium (–NH₃⁺, δ ~8.2 ppm) groups .
- Mass Spectrometry (MS) : High-resolution ESI-MS matches the molecular ion [M+H]⁺ at m/z 228.06 (C₇H₁₄ClNO₄S) .
- X-ray Crystallography : Resolves stereochemistry and hydrogen bonding in the crystalline lattice .
- HPLC : Purity ≥98% using a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) .
Advanced Research Questions
Q. How can reaction conditions be optimized for stereochemical control during synthesis?
Methodological Answer: The 4-amino group and thiane ring introduce chiral centers. Optimize via:
- Chiral Catalysts : Use (R)-BINOL-derived catalysts to enhance enantiomeric excess (ee) during esterification .
- Temperature Control : Lower reaction temperatures (e.g., –20°C) reduce racemization .
- Crystallization Screening : Chiral solvents (e.g., (S)-limonene) improve diastereomeric separation .
Data Contradiction : Conflicting ee values (70–90%) in literature suggest solvent polarity impacts stereoselectivity. Polar aprotic solvents (DMF) favor higher ee .
Q. How can contradictions in solubility data across studies be resolved?
Methodological Answer: Reported solubility discrepancies arise from:
Q. Standardized Protocol :
Q. What analytical methods detect degradation products under stress conditions?
Methodological Answer:
Q. Degradation Pathways :
| Condition | Major Degradant | Mechanism |
|---|---|---|
| Acidic (1M HCl) | 4-Aminothiane derivative | Ester hydrolysis |
| Alkaline (1M NaOH) | Sulfonic acid | Sulfone oxidation |
| UV light | N-oxide | Photo-oxidation |
Q. How does the hydrochloride salt influence stability and bioavailability?
Methodological Answer:
- Hygroscopicity : The hydrochloride form absorbs moisture (3% w/w at 60% RH), requiring desiccated storage .
- Dissolution Rate : Salt form improves aqueous solubility (15 mg/mL vs. 2 mg/mL for free base), enhancing in vitro bioavailability .
- Mechanistic Studies : Use powder X-ray diffraction (PXRD) to correlate crystallinity with stability. Amorphous regions accelerate degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
